Cas no 1591-31-7 (4-Iodobiphenyl)

4-Iodobiphenyl is an organoiodine compound consisting of a biphenyl core substituted with an iodine atom at the para position. This aromatic halide is widely utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, due to its reactivity with palladium catalysts. Its crystalline solid form and well-defined structure make it a reliable building block for pharmaceuticals, agrochemicals, and advanced materials. The iodine substituent enhances its utility in further functionalization, enabling precise modifications to the biphenyl scaffold. High purity grades ensure consistent performance in research and industrial applications.
4-Iodobiphenyl structure
4-Iodobiphenyl structure
商品名:4-Iodobiphenyl
CAS番号:1591-31-7
MF:C12H9I
メガワット:280.1043
MDL:MFCD00019028
CID:41633
PubChem ID:24882888

4-Iodobiphenyl 化学的及び物理的性質

名前と識別子

    • 4-Iodobiphenyl
    • 4-IODO-1,1'-BIPHENYL
    • MONOIODOBIPHENYL
    • P-IODODIPHENYL
    • 1,1’-Biphenyl,4-iodo-
    • 4-iodo-1’-biphenyl
    • 1-Iodo-4-phenylbenzene
    • 4-Phenyliodobenzene
    • p-Phenyliodobenzene
    • 4-Biphenylyl iodide
    • 4IBP
    • 4-Biphenyl iodide
    • 4-Iododiphenyl
    • Biphenyl, 4-iodo-
    • p-Iodobiphenyl
    • 1,1'-Biphenyl, 4-iodo-
    • 1-iodo-4-phenyl-benzene
    • NXYICUMSYKIABQ-UHFFFAOYSA-N
    • 4-iodo-1-phenylbenzene
    • 4-IODO-BIPHENYL
    • 1, 4-iodo-
    • 1-iodanyl-4-phenyl-benzene
    • KSC176K1T
    • Biphenyl, 4-io
    • CS-W002119
    • EN300-18000
    • AC-22940
    • SY014973
    • 6AN2BA2TAV
    • NSC 3791
    • A810002
    • GS-3356
    • NSC3791
    • EINECS 216-469-1
    • 4-Iodobiphenyl, 97%
    • SCHEMBL45621
    • MFCD00019028
    • FT-0630340
    • NSC-3791
    • AM20030070
    • AI3-15372
    • CX1310
    • I0785
    • AKOS000275836
    • InChI=1/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • NXYICUMSYKIABQ-UHFFFAOYSA-
    • A935197
    • BCP06698
    • AE-848/30708050
    • DTXSID7061807
    • 1591-31-7
    • NS00025181
    • W-107988
    • STK325713
    • BBL002447
    • MDL: MFCD00019028
    • インチ: 1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • InChIKey: NXYICUMSYKIABQ-UHFFFAOYSA-N
    • ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 279.9749g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 279.9749g/mol
  • 単一同位体質量: 279.9749g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 13
  • 複雑さ: 141
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色またはクリーム状の粉末。
  • 密度みつど: 1.6696 (rough estimate)
  • ゆうかいてん: 110.0 to 114.0 deg-C
  • ふってん: 320°C(lit.)
  • フラッシュポイント: 145.8 °C
  • 屈折率: 1.7600 (estimate)
  • すいようせい: Slightly soluble in water.
  • PSA: 0.00000
  • LogP: 3.95820
  • かんど: Light Sensitive
  • ようかいせい: 水に溶けない。

4-Iodobiphenyl セキュリティ情報

  • 記号: GHS05 GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H318,H410
  • 警告文: P273,P280,P305+P351+P338,P501
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22-41-50/53
  • セキュリティの説明: S26-S39-S60-S61-S37/39
  • 危険物標識: Xn N
  • TSCA:Yes
  • 包装等級:III
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature
  • 包装カテゴリ:III
  • 危険レベル:9
  • セキュリティ用語:9
  • リスク用語:R36/37/38
  • 危険レベル:9

4-Iodobiphenyl 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

4-Iodobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I140A-25g
4-Iodobiphenyl
1591-31-7 97%
25g
¥116.0 2022-05-30
AstaTech
CX1310-25/G
4-IODO-BIPHENYL
1591-31-7 95%
25g
$28 2023-09-15
AstaTech
CX1310-500/G
4-IODO-BIPHENYL
1591-31-7 95%
500g
$318 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022743-100g
4-Iodo-1,1'-biphenyl
1591-31-7 98%
100g
¥265.00 2023-11-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014973-100g
5-Isocyanato-1-methylimidazole
1591-31-7 ≥98%
100g
¥164.0 2023-09-15
TRC
I694260-50mg
4-Iodobiphenyl
1591-31-7
50mg
$ 50.00 2022-06-04
Apollo Scientific
OR13030-25g
4-Iodobiphenyl
1591-31-7 98+%
25g
£21.00 2025-03-21
BAI LING WEI Technology Co., Ltd.
510920-1G
4-Iodobiphenyl, 97%
1591-31-7 97%
1G
¥ 60 2022-04-26
BAI LING WEI Technology Co., Ltd.
510920-25G
4-Iodobiphenyl, 97%
1591-31-7 97%
25G
¥ 239 2022-04-26
Ambeed
A124452-500g
4-Iodo-1,1'-biphenyl
1591-31-7 97%
500g
$188.0 2025-02-25

4-Iodobiphenyl 合成方法

4-Iodobiphenyl 関連文献

4-Iodobiphenylに関する追加情報

4-Iodobiphenyl: A Comprehensive Overview

4-Iodobiphenyl (CAS No. 1591-31-7) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its biphenyl structure with an iodine substituent at the para position, exhibits unique electronic and structural properties that make it valuable in both academic research and industrial applications. In this article, we will delve into the latest research findings, applications, and significance of 4-Iodobiphenyl in modern chemistry.

The structure of 4-Iodobiphenyl consists of two phenyl rings connected by a single bond, with an iodine atom attached to one of the rings at the fourth position. This configuration imparts distinct electronic characteristics, including high electron-withdrawing effects due to the iodine substituent. Recent studies have highlighted its role as a key intermediate in the synthesis of advanced materials, such as organic semiconductors and functional polymers. For instance, researchers have utilized 4-Iodobiphenyl to create self-assembled monolayers with tailored electronic properties, which are critical for applications in nanotechnology and surface science.

One of the most promising areas of research involving 4-Iodobiphenyl is its application in organic electronics. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura coupling, has enabled the construction of complex aromatic systems with enhanced conductivity. A study published in *Nature Communications* demonstrated that 4-Iodobiphenyl derivatives can serve as building blocks for high-performance organic field-effect transistors (OFETs), showcasing their potential in next-generation electronic devices.

In addition to its electronic applications, 4-Iodobiphenyl has found utility in medicinal chemistry. Its unique structure allows for selective substitution patterns, making it an ideal candidate for drug design. Recent advancements have explored its role as a scaffold for developing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. For example, researchers have synthesized 4-Iodobiphenyl derivatives that exhibit potent anti-tumor activity by modulating specific signaling pathways.

The synthesis of 4-Iodobiphenyl has also been optimized through innovative methodologies. Traditional approaches often involved multi-step procedures with low yields; however, recent breakthroughs have introduced more efficient protocols. A paper in *Chemical Science* reported a one-pot synthesis route utilizing palladium-catalyzed cross-coupling reactions, significantly improving the scalability and cost-effectiveness of producing 4-Iodobiphenyl on an industrial scale.

Furthermore, the environmental impact of 4-Iodobiphenyl has become a focal point in sustainability research. Scientists are investigating its biodegradation pathways and assessing its eco-friendly alternatives to minimize ecological footprint. Emerging findings suggest that certain derivatives of 4-Iodobiphenyl can be synthesized using renewable resources, aligning with global efforts toward green chemistry.

In conclusion, 4-Iodobiphenyl (CAS No. 1591-31-7) stands as a pivotal compound in contemporary chemical research. Its diverse applications span from organic electronics to medicinal chemistry, driven by continuous advancements in synthetic methodologies and material science. As researchers uncover new potentials for this compound, its role in shaping future technologies and therapeutic solutions is expected to grow significantly.

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